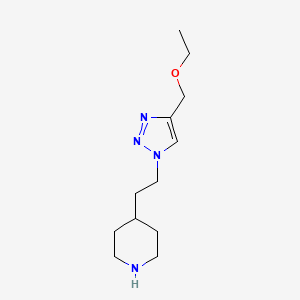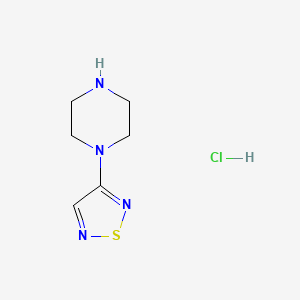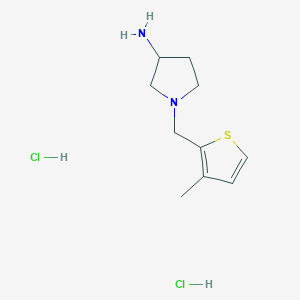![molecular formula C9H11Cl2N3O2 B1480738 6-(2-aminoethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione dihydrochloride CAS No. 2098033-17-9](/img/structure/B1480738.png)
6-(2-aminoethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione dihydrochloride
Overview
Description
“6-(2-Aminoethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one dihydrochloride” is a unique chemical provided by Sigma-Aldrich . It is part of a collection of unique chemicals provided to early discovery researchers . The empirical formula for this compound is C9H13Cl2N3O .
Synthesis Analysis
A paper published in RSC Advances introduces a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H . This method provided the desired products with moderate to good yields .
Molecular Structure Analysis
The molecular weight of this compound is 250.13 . The SMILES string representation of the molecule is O=C1C2=CC=CN=C2CN1CCN.Cl.Cl .
Chemical Reactions Analysis
The Kröhnke pyridine synthesis is a reaction in organic synthesis between α-pyridinium methyl ketone salts and α, β-unsaturated carbonyl compounds used to generate highly functionalized pyridines .
Physical And Chemical Properties Analysis
This compound is a solid . More detailed physical and chemical properties are not available in the search results.
Scientific Research Applications
Drug Design and Medicinal Chemistry
The structural similarity of 6-(2-aminoethyl)pyrrolo[3,4-b]pyridine-5,7-dione to DNA bases like adenine and guanine makes it a valuable scaffold in drug design . Its incorporation into drug molecules can enhance solubility, polarity, lipophilicity, and hydrogen bonding capacity, which are crucial properties for the pharmacokinetics and pharmacodynamics of therapeutic agents. This compound is particularly of interest in the development of antiviral and anticancer drugs due to its bioactive pyridine moiety.
Antituberculosis Activity
Fused pyridine derivatives, including the subject compound, have shown potential in the treatment of tuberculosis. Their ability to interfere with bacterial cell wall synthesis and protein synthesis makes them candidates for further research in antituberculosis therapy .
Antibacterial and Antifungal Properties
The pyrrolopyridine core is known to exhibit moderate antibacterial effects, which can be leveraged in the development of new antibacterial and antifungal agents. The compound’s structure allows for the creation of derivatives that target specific bacterial strains or fungal species .
Anti-inflammatory Applications
Due to its structural features, 6-(2-aminoethyl)pyrrolo[3,4-b]pyridine-5,7-dione can be used to synthesize compounds with anti-inflammatory properties. These compounds can inhibit enzymes or signaling pathways involved in the inflammatory response, making them useful in the treatment of chronic inflammatory diseases .
Antimalarial Activity
Compounds with the pyrrolopyridine structure have been identified to possess antimalarial activity. They can be optimized to improve their efficacy against Plasmodium species, the parasites responsible for malaria, thus contributing to the fight against this life-threatening disease .
Herbicide Safening Effects
Some derivatives of pyrrolopyridine have been found to exhibit herbicide safening effects, protecting crops from the toxic effects of herbicides like 2,4-D. This application is particularly relevant in agricultural chemistry, where the compound can be used to develop safer formulations of herbicides .
ADMET Profiling
The compound’s derivatives have been subjected to ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) parameter calculations. This is crucial in early drug discovery to predict the compound’s behavior in biological systems and its potential as a therapeutic agent .
Safety and Hazards
properties
IUPAC Name |
6-(2-aminoethyl)pyrrolo[3,4-b]pyridine-5,7-dione;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2.2ClH/c10-3-5-12-8(13)6-2-1-4-11-7(6)9(12)14;;/h1-2,4H,3,5,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULNBWIZUBVDQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N(C2=O)CCN)N=C1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



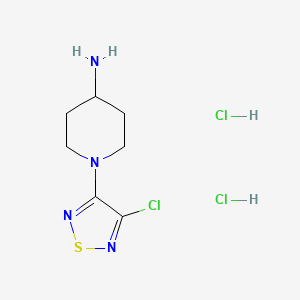

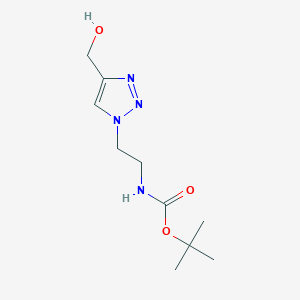

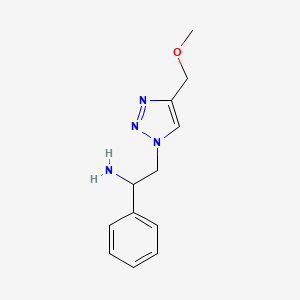
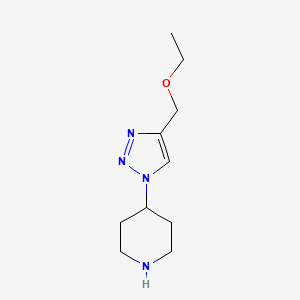
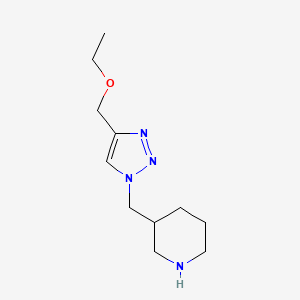
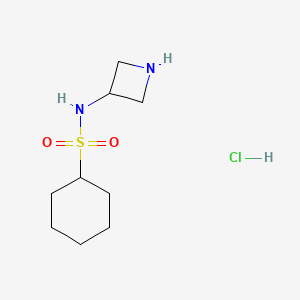
![2-(Prop-2-yn-1-ylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1480669.png)
